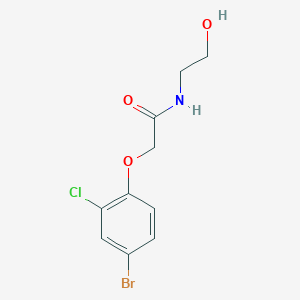
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and can also inhibit the activity of certain protein kinases involved in tumor growth.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been found to reduce inflammation in animal models of arthritis and to protect against liver damage in animal models of alcohol-induced liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be difficult to work with due to its low solubility in water and other common solvents. Additionally, more research is needed to fully understand the potential side effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its long-term effects on human health.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its potential applications in other fields, such as organic electronics and corrosion inhibition. Finally, more studies are needed to assess the safety and long-term effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide on human health.
Métodos De Síntesis
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chlorophenol with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with 2-aminoethanol. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have potential applications in various scientific fields. In particular, it has been studied for its anti-inflammatory and anti-tumor properties. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been investigated for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c11-7-1-2-9(8(12)5-7)16-6-10(15)13-3-4-14/h1-2,5,14H,3-4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFIUTXJOMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)
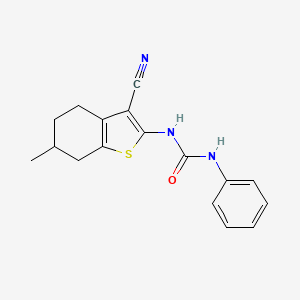
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B4929294.png)
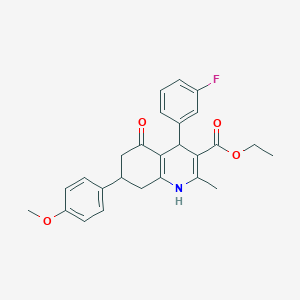
![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
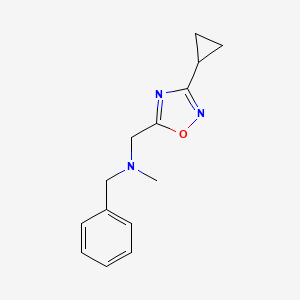
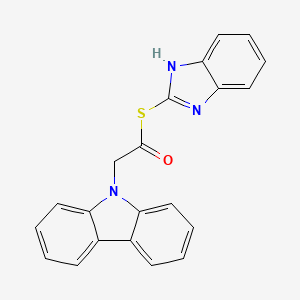
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)